Lipophilicity Gain vs. Parent 5-Indanol
6-Chloro-2,3-dihydro-1H-inden-5-ol exhibits a computed LogP of 2.53, compared to 2.24 for the non-chlorinated parent compound 5-indanol (2,3-dihydro-1H-inden-5-ol) [1]. This represents a ΔLogP of +0.29, indicating enhanced membrane permeability potential. The chlorine atom at position 6 contributes approximately 0.3 log units to the compound's lipophilicity while maintaining an identical polar surface area (PSA = 20.23 Ų), preserving hydrogen-bonding capacity .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.53 (6-chloro-2,3-dihydro-1H-inden-5-ol) |
| Comparator Or Baseline | LogP = 2.24 (5-indanol, non-chlorinated parent) |
| Quantified Difference | ΔLogP = +0.29 (chlorination increases LogP by ~0.3 units) |
| Conditions | Computed LogP values from different sources; cross-study comparison |
Why This Matters
A 0.3 LogP increase translates to approximately 2-fold higher octanol-water partitioning, which can significantly influence compound absorption, distribution, and overall pharmacokinetic profile in medicinal chemistry programs.
- [1] Springer Materials. 2,3-Dihydro-1H-inden-5-ol (5-Indanol). Calculated Log P: 2.243. https://materials.springer.com/ (accessed 2026-04-27). View Source
